molecular formula C₂₉H₃₄Cl₂O₈ B1160216 4,5-Dihydro Mometasone Furoate 6-Acetate

4,5-Dihydro Mometasone Furoate 6-Acetate

Cat. No.: B1160216
M. Wt: 581.48
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dihydro Mometasone Furoate 6-Acetate, also known as Mometasone Furoate EP Impurity I, is a high-purity chemical reference standard essential for pharmaceutical analysis and quality control. This compound is chemically defined as 6ξ-Acetoxy-9,21-dichloro-11β-hydroxy-16α-methyl-3,20-dioxo-5ξ-pregn-1-en-17-yl furan-2-carboxylate, with a molecular formula of C29H34Cl2O8 and a molecular weight of 581.48 g/mol . As a specified impurity of the corticosteroid Mometasone Furoate, this compound serves a critical role in the analytical method development and validation (AMV) required for regulatory submissions like Abbreviated New Drug Applications (ANDAs) . It is used to ensure the safety, efficacy, and quality of pharmaceutical products by helping researchers accurately identify, quantify, and control impurity profiles during commercial production . The parent drug, Mometasone Furoate, is a potent glucocorticoid with anti-inflammatory and immunosuppressive properties used to treat skin conditions, allergic rhinitis, and asthma . Its mechanism of action involves crossing cell membranes, binding to cytoplasmic receptors, and inducing the synthesis of anti-inflammatory proteins, while also inhibiting the release of inflammatory mediators . This product is supplied with comprehensive analytical data, which may include 1 H-NMR, Mass Spectrometry, HPLC, IR, TGA, and a Certificate of Analysis (CoA) to support researcher verification and compliance . This material is intended for use as a reference standard, working standard, or secondary reference standard in a laboratory setting, provided it has been properly characterized and qualified for its specific application . Intended Use: This product is For Research Use Only (RUO). It is strictly intended for laboratory research and analytical applications. It is not approved for human or animal consumption, diagnostic use, or therapeutic use of any kind.

Properties

Molecular Formula

C₂₉H₃₄Cl₂O₈

Molecular Weight

581.48

Synonyms

Mometasone Furoate Impurity I

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

4,5-Dihydro Mometasone Furoate 6-Acetate exhibits potent anti-inflammatory, anti-pruritic, and vasoconstrictive properties. Its mechanism of action involves binding to glucocorticoid receptors, leading to the modulation of gene expression that reduces inflammation and immune responses. The compound's high lipophilicity contributes to its low systemic absorption and rapid hepatic metabolism, minimizing potential systemic side effects .

Dermatological Uses

4,5-Dihydro Mometasone Furoate 6-Acetate is primarily utilized in the treatment of various inflammatory skin conditions, including:

  • Atopic Dermatitis: Clinical studies have shown that topical formulations containing this compound are effective in managing atopic dermatitis symptoms. A study indicated that mometasone furoate significantly improved symptoms compared to vehicle treatments and was well-tolerated with minimal side effects .
  • Psoriasis: The efficacy of this corticosteroid in psoriasis has been documented in multiple clinical trials. It has demonstrated comparable or superior effectiveness compared to other corticosteroids while maintaining a favorable safety profile .
  • Chronic Hand Eczema: Long-term studies have validated the effectiveness and safety of intermittent treatment regimens with mometasone furoate fatty cream for chronic hand eczema, showing significant improvement in symptoms with minimal adverse effects .

Respiratory Indications

In addition to dermatological applications, 4,5-Dihydro Mometasone Furoate 6-Acetate is indicated for:

  • Asthma Management: Formulated as an inhaler or nasal spray, it is used for the prophylactic treatment of asthma in patients aged four years and older. Its strong receptor affinity enhances its efficacy in controlling asthma symptoms .
  • Allergic Rhinitis: The compound is also effective in treating allergic rhinitis, providing relief from nasal congestion and other symptoms associated with seasonal allergies .

Comparative Effectiveness

A comparative analysis of 4,5-Dihydro Mometasone Furoate 6-Acetate with other corticosteroids reveals its advantages:

CompoundEfficacy in Atopic DermatitisEfficacy in PsoriasisSafety Profile
4,5-Dihydro Mometasone FuroateHighHighMinimal side effects
BetamethasoneModerateModerateHigher risk of atrophy
Fluticasone PropionateModerateModerateSimilar to mometasone

Case Studies

Several case studies highlight the successful application of 4,5-Dihydro Mometasone Furoate 6-Acetate:

  • A retrospective study showed that patients treated with mometasone furoate for eczema experienced a reduction in total symptom scores significantly greater than those treated with fluticasone propionate .
  • In a long-term follow-up of patients with chronic hand eczema treated intermittently with mometasone furoate, a substantial proportion remained symptom-free after six months of treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

The table below contrasts key attributes of 4,5-Dihydro Mometasone Furoate 6-Acetate with structurally or functionally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Modifications Indications Administration Frequency
Mometasone Furoate C27H30Cl2O6 521.43 16α-methyl, furoate ester Psoriasis, dermatitis, rhinitis Once daily
4,5-Dihydro Mometasone Furoate 6-Acetate* (Inferred) ~455–470* 4,5-dihydro saturation, 6-acetate (Theoretical: inflammatory skin conditions) Likely once daily
Betamethasone Dipropionate C28H37FO7 504.59 9α-fluoro, 16β-methyl, dipropionate Psoriasis, eczema Twice daily
Triamcinolone Acetonide C24H31FO6 434.50 9α-fluoro, 16α,17α-acetonide Dermatoses, oral lesions Twice daily
Eberconazole Nitrate C18H14Cl2N2 329.22 Imidazole derivative, nitrate salt Fungal infections (e.g., candidiasis) Twice daily

*Note: Molecular weight inferred based on structural modifications to mometasone furoate.

Stability and Formulation

Mometasone furoate formulations (ointment, cream, lotion) are validated for stability using HPLC methods, with rigorous testing for related substances and degradation products . The dihydro-acetate derivative’s stability profile is unconfirmed but may benefit from reduced oxidative susceptibility (due to saturated bonds) and enhanced ester group resilience.

Q & A

Basic Research Questions

Q. How can researchers develop a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method to quantify impurities in mometasone furoate formulations?

  • Methodological Answer: Begin by selecting a suitable column (e.g., C18) and mobile phase (e.g., methanol:water gradient) to achieve baseline separation of impurities. Validate the method per ICH Q2(R1) guidelines, including parameters like linearity (test over 50–150% of target concentration), precision (inter-day and intra-day RSD <2%), and accuracy (recovery 98–102%). Use spiked samples to confirm specificity for impurities such as 1,3-diisopropylurea .

Q. What parameters are critical when designing a stability-indicating assay for mometasone furoate under stressed degradation conditions?

  • Methodological Answer: Expose the compound to acid/base hydrolysis, oxidative (H₂O₂), thermal, and photolytic stress. Monitor degradation products using UV/PDA detection (e.g., 240 nm) and confirm method robustness via forced degradation studies. Ensure resolution of degradation peaks from the parent compound and validate recovery rates ≥95% .

Q. How can researchers ensure sensitivity in trace-level detection of genotoxic impurities like 1,3-diisopropylurea in mometasone furoate?

  • Methodological Answer: Employ LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Optimize collision energy and precursor/product ion transitions (e.g., m/z 145→99 for 1,3-diisopropylurea). Validate limits of detection (LOD) ≤0.1 ppm using matrix-matched calibration curves .

Advanced Research Questions

Q. How should researchers address heterogeneity in meta-analyses evaluating mometasone furoate’s efficacy in pediatric asthma trials?

  • Methodological Answer: Use random-effects models to account for variability in dosing (e.g., 50–400 µg/day) and treatment duration (4–12 weeks). Perform subgroup analyses stratified by dose and study design (double-blind vs. open-label). Assess publication bias via funnel plots and Egger’s test. Sensitivity analyses should exclude underpowered studies (n <50) .

Q. What methodologies are used to assess CYP3A4-mediated metabolism of mometasone furoate and its major metabolites?

  • Methodological Answer: Conduct in vitro incubations with human liver microsomes (HLMs) and CYP3A4 inhibitors (e.g., ketoconazole). Monitor metabolite formation (e.g., 6-β-hydroxy mometasone furoate) via LC-MS/MS. Calculate enzyme kinetics (Km, Vmax) and use recombinant CYP isoforms to confirm isoform specificity. Validate findings with clinical PK studies in hepatically impaired cohorts .

Q. What strategies are effective for synthesizing and characterizing oxidative metabolites like 6-β-hydroxy mometasone furoate?

  • Methodological Answer: Use microbial biotransformation (e.g., Streptomyces spp.) or chemical oxidation (e.g., CrO₃) to generate metabolites. Characterize via high-resolution MS (HRMS) and NMR (¹H, ¹³C). Confirm stereochemistry using X-ray crystallography or chiral chromatography. Compare retention times and spectral data with reference standards .

Q. How should pharmacokinetic studies be designed to account for mometasone furoate’s low systemic bioavailability in nasal spray formulations?

  • Methodological Answer: Use sensitive LC-MS/MS assays (LOQ ≤1 pg/mL) to measure plasma concentrations. Collect serial blood samples up to 24 hours post-dose. Calculate bioavailability via AUC comparison with intravenous dosing. Include biomarkers like cortisol suppression to assess systemic exposure .

Q. What approaches optimize nasal spray formulations for stability and efficacy while minimizing impurity formation?

  • Methodological Answer: Screen excipients (e.g., polysorbate 80) for compatibility via accelerated stability testing (40°C/75% RH for 6 months). Use particle size analysis (laser diffraction) to ensure uniform suspension. Validate spray pattern and plume geometry using USP apparatus 5. Monitor impurities (e.g., monoethyl fumarate) via stability-indicating methods .

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